11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed efficient synthesis methodologies for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the compound of interest. These methods involve dehydrative cyclization and condensation reactions to yield compounds with potential pharmacological activities. For instance, Matsuo et al. (1985, 1986) synthesized 11-substituted derivatives through cyclization of acylaminoanilino compounds, highlighting moderate analgesic activity for some derivatives (Matsuo et al., 1985), (Matsuo et al., 1986).
Potential Pharmacological Applications
Several studies have investigated the pharmacological potentials of dibenzo[b,e][1,4]diazepin-1-one derivatives. Cortés et al. (2004, 2007) developed novel derivatives with possible activities in the central nervous system, including anticonvulsant and schizophrenia treatment potentials (Cortés et al., 2004), (Cortés et al., 2007).
Chemosensors for Metal Cations
The derivatives have also been explored as fluorescent chemosensors for metal cations, showcasing selectivity and effectiveness, particularly for Cd2+ ions, as demonstrated by Tolpygin et al. (2012) (Tolpygin et al., 2012).
Novel Polycyclic Systems
Research by Ukhin et al. (2011) led to the development of a novel fused pentacyclic system containing the 1,4-benzodiazepine fragment, which could open avenues for further chemical and pharmacological studies (Ukhin et al., 2011).
Corrosion Inhibition
Laabaissi et al. (2021) investigated two organic compounds based on benzodiazepine derivatives for their anti-corrosion properties on mild steel in acidic media. Their findings suggest these compounds act as efficient corrosion inhibitors, potentially offering a protective layer on metal surfaces (Laabaissi et al., 2021).
Mechanism of Action
Target of action
Compounds containing the 1,5-dimethyl-1H-pyrazol-4-yl moiety have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the other functional groups present in the compound.
Mode of action
The interaction of these compounds with their targets can lead to changes in the target’s activity, which can have downstream effects on cellular processes . The exact mode of action would depend on the specific target and the compound’s structure.
Biochemical pathways
These compounds can affect various biochemical pathways depending on their specific targets. For example, they could inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed and distributed in the body, how they are metabolized, and how they are excreted .
Result of action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. They could lead to changes in cell signaling, gene expression, or metabolic activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-12(10-19-22(11)2)18-17-15(8-5-9-16(17)23)20-13-6-3-4-7-14(13)21-18/h3-4,6-7,10,18,20-21H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKKZCLGRIRINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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